molecular formula C18H15BrN2O2S B5108956 5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B5108956
M. Wt: 403.3 g/mol
InChI Key: DTOWNOOPBAOTPS-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is a chemical compound that has gained interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.

Scientific Research Applications

5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In agriculture, it has been studied as a potential herbicide and pesticide. In materials science, it has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting various enzymes and proteins involved in cell growth, proliferation, and inflammation. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In animal studies, it has been shown to exhibit anti-inflammatory activity and to reduce the severity of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in laboratory experiments is its broad range of biological activities. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. One direction is to further investigate its mechanism of action and to identify the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders. Additionally, future research could focus on improving the solubility and stability of this compound, which would make it easier to work with in laboratory experiments.

Synthesis Methods

The synthesis of 5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been reported using various methods. One of the most commonly used methods involves the reaction of 4-bromobenzaldehyde, 4-ethoxyaniline, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-bromobenzaldehyde, 4-ethoxyaniline, and thiosemicarbazide in the presence of catalytic amounts of p-toluenesulfonic acid in ethanol. This method has been reported to yield the product in high yield and purity.

properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-2-23-15-9-7-14(8-10-15)21-17(22)16(20-18(21)24)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H,20,24)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOWNOOPBAOTPS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one

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